4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid
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Description
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid, also known as Fmoc-DFB-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid, phenylalanine, and is commonly used in the synthesis of peptides and proteins. Fmoc-DFB-OH is a highly effective reagent for the protection of the amino group in peptide synthesis, as well as for the introduction of the difluorobutyl group into peptides.
Scientific Research Applications
Peptide Synthesis
The Fmoc group is often used in the synthesis of peptides . The Fmoc amino acid azides, which can be synthesized from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method, are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .
Synthesis of Unnatural Chiral α–Amino Acids
The Fmoc group can also be used in the synthesis of unnatural chiral α–amino acids . This process involves a Pd-mediated C-C bond formation that can be made in tandem with 2-Methylpyridine .
Stability and Shelf-life
The Fmoc amino acid azides are stable at room temperature and have a long shelf-life . This makes them suitable for long-term storage and use in various research applications .
Use in Aqueous Environments
The Fmoc amino acid azides are stable in aqueous washing operations . This property allows them to be used in experiments and applications that involve water or other aqueous solutions .
Use as Coupling Agents
The Fmoc amino acid azides can be used as coupling agents in peptide synthesis . This means they can facilitate the joining of two or more molecules, which is a crucial process in the synthesis of complex organic compounds .
Synthesis of Peptides
The Fmoc group can be used in the synthesis of peptides . Peptides are short chains of amino acids that are linked by peptide bonds. They are essential components of cells and have various biological functions .
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4/c20-19(21,9-17(23)24)11-22-18(25)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFIZXBBBURMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid |
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